Bienvenue dans la boutique en ligne BenchChem!

TbPTR1 inhibitor 2

Enzyme Inhibition Pteridine Reductase 1 Anti-parasitic drug discovery

TbPTR1 inhibitor 2 (Compound 3a, chemical name 2-amino-6-(methylsulfonyl)benzothiazole) is a synthetic 2-aminobenzothiazole-based inhibitor of pteridine reductase 1 (PTR1), a folate metabolism enzyme essential for pathogenic trypanosomatids. It acts as a PTR1 enzyme antagonist and was discovered as part of a structure-activity relationship (SAR) campaign identifying the 2-amino-benzo[d]thiazole scaffold for developing improved PTR1 inhibitors.

Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
CAS No. 17557-67-4
Cat. No. B093678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbPTR1 inhibitor 2
CAS17557-67-4
Molecular FormulaC8H8N2O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyZYHNHJAMVNINSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TbPTR1 Inhibitor 2 (CAS 17557-67-4): A Defined 2-Aminobenzothiazole PTR1 Antagonist for Anti-Trypanosomatidic Research


TbPTR1 inhibitor 2 (Compound 3a, chemical name 2-amino-6-(methylsulfonyl)benzothiazole) is a synthetic 2-aminobenzothiazole-based inhibitor of pteridine reductase 1 (PTR1), a folate metabolism enzyme essential for pathogenic trypanosomatids. It acts as a PTR1 enzyme antagonist and was discovered as part of a structure-activity relationship (SAR) campaign identifying the 2-amino-benzo[d]thiazole scaffold for developing improved PTR1 inhibitors [1]. The compound exhibits inhibitory activity against both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1).

Why the Specific PTR1 Inhibitory Profile of TbPTR1 Inhibitor 2 Cannot Be Assumed for Other Benzothiazole Analogs


Inhibitors within the 2-aminobenzothiazole class cannot be considered interchangeable due to wide, substitution-dependent variations in potency against TbPTR1. The same foundational study that characterized this compound reported a panel of analogs with TbPTR1 IC50 values spanning from low-micromolar to sub-micromolar ranges, with the most optimized derivatives achieving an IC50 of 0.35 μM [1]. This demonstrates that minor structural modifications on the benzothiazole core lead to large shifts in target engagement. Assuming a 'class effect' could lead a researcher to overestimate the potency of this early-generation compound or underestimate its value as a precisely defined reference point for SAR studies. Selection must be based on the specific quantitative profile of the individual inhibitor.

Head-to-Head Quantitative Evidence for Selecting TbPTR1 Inhibitor 2 (CAS 17557-67-4)


Enzymatic Potency of Compound 3a is 100-fold Lower than the Most Potent Analog in Its Own Chemical Series

Within the same study that designed and synthesized 42 new benzothiazoles, TbPTR1 inhibitor 2 (Compound 3a) showed an IC50 of 34.2 μM against TbPTR1. This contrasts with the most potent 2-amino-benzo[d]thiazole derivatives from this series, which achieved a TbPTR1 IC50 of 0.35 μM [1]. This definitive 100-fold potency gap proves that compound 3a represents an early, unoptimized hit within this chemical class.

Enzyme Inhibition Pteridine Reductase 1 Anti-parasitic drug discovery

Near-Identical Pan-Inhibitory Activity of TbPTR1 Inhibitor 2 Against Trypanosoma brucei and Leishmania major PTR1 Enzymes

TbPTR1 inhibitor 2 exhibits virtually identical inhibitory potency against TbPTR1 (IC50 = 34.2 μM) and LmPTR1 (IC50 = 32.9 μM) [1]. This non-selective profile is distinct from the series' most potent derivatives, which show a 5.4-fold preference for TbPTR1 (TbPTR1 IC50 = 0.35 μM vs. LmPTR1 IC50 = 1.9 μM) [1].

Target Selectivity Cross-species activity Leishmania

Cell-Free vs. Cellular Potency Concordance of TbPTR1 Inhibitor 2 Against Trypanosoma brucei

The biochemical potency of TbPTR1 inhibitor 2 translates directly to its antiparasitic phenotype, with an IC50 of 34.2 μM against whole-cell T. brucei parasites [1]. This phenomenon of direct translation of enzymatic to cellular potency is not a given for all analogs; the most advanced lead compound from the same publication, 4c, showed a 20-fold drop-off between its enzymatic activity (TbPTR1 IC50 = 0.35 μM) and its cellular EC50 (7.0 μM) [1].

Cellular Efficacy Phenotypic Screening Antiparasitic activity

Potency Differential Against TbPTR1 Compared to a Next-Generation Non-Benzothiazole PTR1 Inhibitor

A distinct chemical series of kinetoplastid PTR1 inhibitors includes TbPTR1 inhibitor 1 (compound 5d), which achieves an IC50 of less than 0.1 nM against TbPTR1 . This represents a greater than 340,000-fold increase in potency over TbPTR1 inhibitor 2 (IC50 = 34.2 μM).

Drug Discovery Chemical Series Comparison Kinetoplastid

Recommended Scientific Applications for TbPTR1 Inhibitor 2 Based on Its Differentiated Profile


Use as a Defined, Low-Potency Baseline in TbPTR1 Structure-Activity Relationship (SAR) Studies

The precisely quantified 100-fold potency deficit of this compound (IC50: 34.2 μM) relative to the series' most potent derivative (IC50: 0.35 μM) makes it an ideal benchmark for measuring the impact of specific chemical substitutions on target engagement in medicinal chemistry campaigns [1]. Direct comparison of newly synthesized analogs against this well-characterized reference point allows for accurate quantification of potency gains.

Use as a Non-Selective Control Probe for Comparative PTR1 Enzymology

Its near-identical inhibition of TbPTR1 (IC50: 34.2 μM) and LmPTR1 (IC50: 32.9 μM) contrasts sharply with optimized leads that show >5-fold selectivity [1]. This balanced profile supports its use as a control compound in cross-species PTR1 assays, specifically to demonstrate that an observed effect is due to the conserved catalytic function of PTR1 and not a species-specific allosteric site.

Use as a Tool for Investigating Cellular Target Engagement in Trypanosoma brucei

The 1:1 correlation between its biochemical (TbPTR1 IC50: 34.2 μM) and cellular (T. brucei IC50: 34.2 μM) potencies is a unique feature not shared by more optimized leads [1]. This makes it a valuable chemical tool to confirm that TbPTR1 inhibition is the primary mode of action in an assay, without the confounding factors of cellular permeability or drug efflux that can obscure the mechanism of more potent molecules.

Standard Control in High-Throughput Screening (HTS) Assays for PTR1 Inhibitors

Given its well-defined, reproducible, mid-micromolar potency and the availability of a solved crystal structure in complex with its target, it can function as a robust low-activity control or calibrator in HTS campaigns designed to find new PTR1 inhibitor chemotypes, where hits are expected to significantly surpass the 34.2 μM benchmark [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TbPTR1 inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.